molecular formula C17H14ClNO2 B2553078 [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 219544-52-2

[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid

Cat. No. B2553078
CAS RN: 219544-52-2
M. Wt: 299.75
InChI Key: HCSJKRALCMDCMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

The 1-(4-chlorobenzyl) moiety, a core structure of “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid”, is also a core structure of oncrasin-1, a potential anticancer agent . Oncrasin-1 has been shown to strongly reduce the growth of various cancer cells .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used to combat oxidative stress in the body.

Antimicrobial Activity

A series of novel compounds derived from indole-3-acetic acid, including “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid”, were designed, synthesized, and evaluated for their in vitro antibacterial activity against three bacterial strains . The results showed that these compounds demonstrated superior inhibition rates against certain bacterial strains compared to existing bactericides .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used in the treatment of diabetes.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include [1-(4-chlorobenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may interact with a variety of cellular targets, potentially contributing to its biological activity.

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid impacts multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Indole derivatives have been found to exhibit potent cytotoxicity against selected human cancer cell lines . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may have similar cytotoxic effects, potentially contributing to its anticancer activity.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light . Therefore, these factors may also influence the action of [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSJKRALCMDCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid

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